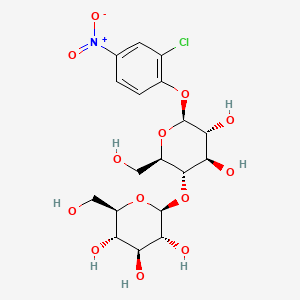

2-Chloro-4-nitrophenyl-beta-D-cellobioside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Chloro-4-nitrophenyl-beta-D-cellobioside is a chromogenic substrate for cellulase activity . It is suitable for kinetic characterization of cellulases and is useful for biofuels research to measure cellulase activity for optimum ethanol production .

Molecular Structure Analysis

The molecular weight of 2-Chloro-4-nitrophenyl-beta-D-cellobioside is 497.83 . The IUPAC name is 2-chloro-4-nitrophenyl 4-O-beta-D-glucopyranosyl-beta-D-glucopyranoside .Physical And Chemical Properties Analysis

2-Chloro-4-nitrophenyl-beta-D-cellobioside is a solid compound . It is soluble in DMSO and in water . .Aplicaciones Científicas De Investigación

Cellulase Activity Measurement

This compound is a chromogenic substrate for cellulase activity . It is suitable for the kinetic characterization of cellulases . This application is crucial in the study of cellulases, enzymes that break down cellulose, a major component of the cell walls of plants.

Biofuels Research

2-Chloro-4-nitrophenyl-beta-D-cellobioside is useful in biofuels research . It is used to measure cellulase activity for optimum ethanol production . This is important because cellulase enzymes are used in the biofuel industry to break down cellulose into sugars, which can then be fermented into ethanol.

Enzyme Kinetics

The compound can be used in the study of enzyme kinetics, particularly for cellulases . It can help determine the rate at which these enzymes work and how they are affected by various factors.

Microbial Community Research

It has been used as a substrate to assay β-D-celluliosidase or cellobiohydrolase (exocellulase) activity in the microbial community . This helps in understanding the role of these enzymes in the microbial degradation of cellulose.

Study of Endoglucanase Activity

The compound has also been used as a substrate to study the endoglucanase J30 activity . Endoglucanases are another type of cellulase that randomly cleave internal bonds in the cellulose polymer to disrupt its crystalline structure.

Chemical Synthesis

Given its specific structure and reactivity, this compound could potentially be used as an intermediate in the synthesis of more complex molecules in the field of organic chemistry .

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of 2-Chloro-4-nitrophenyl-beta-D-cellobioside is cellulase , an enzyme that breaks down cellulose, a key component of the cell walls in green plants .

Mode of Action

2-Chloro-4-nitrophenyl-beta-D-cellobioside acts as a chromogenic substrate for cellulase . When cellulase interacts with this compound, it catalyzes the hydrolysis of the glycosidic bonds, leading to the release of 2-chloro-4-nitrophenol .

Biochemical Pathways

The action of 2-Chloro-4-nitrophenyl-beta-D-cellobioside is involved in the cellulose degradation pathway . The hydrolysis of this compound by cellulase is a part of the larger process of cellulose breakdown, which is crucial in biofuels research for measuring cellulase activity for optimum ethanol production .

Result of Action

The hydrolysis of 2-Chloro-4-nitrophenyl-beta-D-cellobioside by cellulase results in the formation of 2-chloro-4-nitrophenol . This reaction can be monitored due to the chromogenic properties of the compound, making it useful for the kinetic characterization of cellulases .

Propiedades

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-(2-chloro-4-nitrophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24ClNO13/c19-7-3-6(20(28)29)1-2-8(7)30-17-15(27)13(25)16(10(5-22)32-17)33-18-14(26)12(24)11(23)9(4-21)31-18/h1-3,9-18,21-27H,4-5H2/t9-,10-,11-,12+,13-,14-,15-,16-,17-,18+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFGBZYLCQCJGOG-KFRZSCGFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClNO13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: Why is 2-chloro-4-nitrophenyl-beta-D-cellobioside used in the study of CenC?

A1: 2-Chloro-4-nitrophenyl-beta-D-cellobioside serves as a chromogenic substrate for CenC. [] This means that when CenC cleaves the glycosidic bond in the molecule, it releases 2-chloro-4-nitrophenol. This compound is colored and can be easily detected and quantified using spectrophotometry. This allows researchers to measure the rate of CenC activity by monitoring the increase in color intensity over time. The use of this substrate provides a convenient and sensitive method to study the enzymatic activity of CenC. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(Trifluoromethyl)phenyl]butane-1,3-dione](/img/structure/B593113.png)